N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine
Description
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is a heterocyclic compound featuring a partially saturated 1,7-naphthyridine core substituted with a dimethylamine group at position 8. Key properties include:
- Molecular formula: C₁₀H₁₅N₃ (inferred from structural analysis; the base compound 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine has the formula C₈H₁₁N₃, with two additional methyl groups accounting for the dimethyl substitution) .
- Purity: ≥95% (commercial grade) .
- Storage: Recommended at 2–8°C in a sealed container to avoid moisture degradation .
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)10-9-8(5-7-12-10)4-3-6-11-9/h5,7,11H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDCYVIWDZWVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize the efficiency and cost-effectiveness of the synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines with different functional groups.
Scientific Research Applications
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Brominated derivatives exhibit higher molecular weights due to halogen inclusion, which may influence reactivity in cross-coupling reactions .
Stability and Handling
- The dimethylated compound requires storage at 2–8°C , similar to the base compound. In contrast, brominated derivatives (e.g., 5-bromo-1,7-naphthyridin-8-amine) may demand stricter inert conditions due to light sensitivity or hygroscopicity .
Research Implications
- Medicinal Chemistry : The dimethyl group could enhance blood-brain barrier penetration compared to polar analogs, making it valuable in CNS drug discovery.
- Synthetic Utility : Differences in reactivity between dimethylated and halogenated derivatives highlight the need for tailored reaction conditions in naphthyridine functionalization.
Limitations: Data gaps exist in solubility, exact synthetic protocols, and catalytic performance of the dimethylated compound.
Biological Activity
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine (CAS Number: 2095410-42-5) is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN. The compound features a bicyclic structure that contributes to its interaction with biological targets. Key properties include:
- Molecular Weight : 175.25 g/mol
- Boiling Point : Not specified in available data
- Solubility : Generally soluble in organic solvents
Anticancer Properties
Recent studies have indicated that naphthyridine derivatives exhibit notable anticancer activities. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines. Research indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Aaptamine | H1299 (Lung) | 10.47 | Apoptosis induction |
| Canthin-6-one | Kasumi-1 (Leukemia) | 7 | Cell cycle arrest at G0/G1 |
| N,N-Dimethyl derivative | A549 (Lung) | TBD | Potentially similar mechanisms |
Neurological Effects
Naphthyridine derivatives have been implicated in neurological studies due to their ability to cross the blood-brain barrier. Research has suggested potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.
Cardiovascular Effects
Some studies indicate that naphthyridine compounds may affect cardiovascular health by influencing vascular smooth muscle cell proliferation and migration. This suggests a potential role in managing conditions such as hypertension.
The biological activity of this compound is thought to involve several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Regulation : Interference with cell cycle progression leading to G0/G1 or G2 arrest.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the effectiveness of naphthyridine derivatives in preclinical settings:
- A study demonstrated that a related naphthyridine compound significantly reduced tumor size in xenograft models of human cancer.
- Another investigation revealed that treatment with a naphthyridine derivative improved cognitive function in animal models of Alzheimer's disease.
Q & A
Basic Question
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the tetrahydro-naphthyridine backbone and dimethylamine groups. For example, the dimethylamino protons typically appear as a singlet near δ 2.2–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₁H₁₅N₃ for the parent structure) .
- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ if unreacted amine groups persist) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra.
How can researchers purify this compound effectively?
Basic Question
- Column Chromatography : Use silica gel with a gradient eluent (e.g., 5–20% MeOH in CH₂Cl₂) to separate impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related by-products .
Note : Monitor purification efficiency via LC-MS to detect trace impurities.
What parameters influence reaction yield during dimethylation of the naphthyridine core?
Advanced Question
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups, improving methylation efficiency.
- Temperature : Reactions are often conducted at 50–80°C to balance kinetics and side reactions .
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation in biphasic systems .
Troubleshooting : Low yields may result from incomplete deprotonation of the amine; ensure excess base is used.
How can researchers assess the biological activity of this compound in enzyme inhibition studies?
Advanced Question
- Target Selection : Prioritize enzymes known to interact with naphthyridines, such as kinases or phosphodiesterases .
- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases). Include positive controls (e.g., staurosporine for kinase inhibition).
- IC₅₀ Determination : Perform dose-response curves with triplicate measurements to ensure reproducibility.
Limitation : Structural analogs may show varied activity; consider SAR studies to optimize selectivity .
How should contradictory data in synthesis protocols be resolved?
Advanced Question
- Systematic Replication : Repeat reported methods while strictly controlling variables (solvent grade, moisture levels).
- By-Product Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-methylated species) .
- Computational Modeling : DFT calculations can predict reaction pathways and identify energetically favorable conditions .
Example : If halogenation yields vary (as in ), screen alternative halogen sources (e.g., NBS vs. Br₂) and monitor reaction progress in real-time.
What computational strategies predict the reactivity of this compound in derivatization reactions?
Advanced Question
- Molecular Docking : Simulate interactions with biological targets (e.g., receptors) to prioritize functionalization sites.
- DFT Calculations : Predict electrophilic/nucleophilic regions using Fukui indices. For example, the C-5 position may be prone to electrophilic substitution .
- MD Simulations : Assess stability of derivatives in aqueous or lipid environments to guide solubility modifications.
Tool Recommendations : Gaussian for DFT, AutoDock Vina for docking, and GROMACS for MD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
